(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a compound that features two pyrrolidine rings connected by a methanone group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the reaction of pyrrolidine derivatives with ethoxymethylating agents under controlled conditions. One common method involves the use of pyrrolidine-2-carbaldehyde as a starting material, which undergoes a series of reactions including amination, cyclization, and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methylene derivatives.
Scientific Research Applications
(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Uniqueness
(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to its dual pyrrolidine rings and the presence of an ethoxymethyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone , also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 182.26 g/mol. The structure features two pyrrolidine rings, which are known to participate in various biochemical interactions.
1. Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
2. Enzyme Interaction
The ethoxymethyl group in the compound enhances its ability to interact with enzymes. It has been suggested that such compounds can act as enzyme inhibitors or activators, impacting metabolic pathways and cellular signaling. For example, the pyrrolidine moiety may engage in hydrogen bonding with active sites of enzymes, influencing their catalytic activity.
3. Neuropharmacological Effects
Pyrrolidine derivatives are also being explored for their neuropharmacological properties. They may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to potential applications in treating neurological disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against various pathogens | |
Enzyme Inhibition | Modulation of enzyme activity | |
Neuropharmacological | Potential treatment for neurological disorders |
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of pyrrolidine derivatives found that certain compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study: Neuropharmacological Potential
Another investigation into the neuropharmacological effects of similar pyrrolidine compounds indicated that they could enhance serotonin levels in synaptic clefts, suggesting a potential application in treating mood disorders. The study utilized animal models to demonstrate changes in behavior consistent with increased serotonin activity .
Properties
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-11-4-3-7-14(11)12(15)10-5-6-13-8-10/h10-11,13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDQJWPHDGWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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